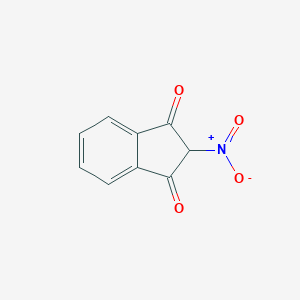

2-Nitro-1,3-indandione

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-nitroindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-8-5-3-1-2-4-6(5)9(12)7(8)10(13)14/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGMVHVKJXBIDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063125 | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3674-33-7 | |

| Record name | 2-Nitro-1H-indene-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3674-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-1,3-indandione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-1H-indene-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Nitro 1,3 Indandione and Cognate Structures

Direct Synthetic Routes to 2-Nitro-1,3-indandione

The synthesis of this compound can be achieved directly by introducing the nitro group onto a pre-existing 1,3-indandione (B147059) skeleton or by forming the ring from a nitro-containing precursor.

A direct route to forming the this compound structure involves the intramolecular cyclization of a suitable acyclic precursor. One documented method is the cyclization of 2-methoxycarbonyl-ω-nitroacetophenone. chemicalbook.com This process is facilitated by a base in an appropriate solvent. The reaction proceeds when a suspension of 2-methoxycarbonyl-ω-nitroacetophenone in dry benzene (B151609) is treated with sodium hydride and heated, inducing an intramolecular condensation to yield the target cyclic dione (B5365651). chemicalbook.com

| Reactant | Reagent | Solvent | Conditions | Product |

| 2-methoxycarbonyl-ω-nitroacetophenone | Sodium hydride | Benzene | Heated at 100°C for 6 hours | This compound |

| Table 1: Summary of the cyclization reaction to form this compound. chemicalbook.com |

The most common and direct synthesis of this compound involves the electrophilic nitration of the 1,3-indandione core. The methylene (B1212753) group at the C-2 position, situated between two carbonyl groups, is highly activated and susceptible to substitution.

The nitration of the methylene group of 1,3-indandione can be accomplished in a single step using nitric acid as the reagent, which has been reported to produce a yield of 78%. nih.gov A frequently employed method utilizes a mixture of concentrated nitric acid and sulfuric acid. This reaction requires controlled temperature conditions to ensure the selective introduction of the nitro group at the C-2 position of the indandione ring. However, the substitution pattern of the starting material is crucial; for instance, the nitration of 2-methyl-1,3-indandione (B183924) with fuming nitric acid in acetic acid at low temperatures results in the formation of 2-nitroso-2-methyl-1,3-indandione dimer, not the expected 2-nitro derivative. ajchem-b.com

| Starting Material | Nitrating Agent | Conditions | Yield | Product |

| 1,3-Indandione | Nitric acid | Not specified | 78% | This compound |

| 1,3-Indandione | Concentrated Nitric Acid & Sulfuric Acid | Controlled temperature | Not specified | This compound |

| Table 2: Overview of nitration strategies for 1,3-indandione. nih.gov |

Precursor-Based Synthesis of the Indandione Core

The synthesis of the 1,3-indandione nucleus is a critical prerequisite for many derivatization reactions, including nitration. Various classical organic reactions are employed to construct this bicyclic diketone structure from simpler aromatic precursors.

A primary and straightforward method for synthesizing the 1,3-indandione core involves a nucleophilic addition reaction, specifically a Claisen condensation. wikipedia.org This procedure consists of the nucleophilic addition of an alkyl acetate (B1210297), such as ethyl acetate, to a dialkyl phthalate (B1215562) in the presence of a base. nih.govencyclopedia.pub This reaction forms an intermediate 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion. nih.govencyclopedia.pub This intermediate is then subjected to hydrolysis and decarboxylation under acidic conditions with heating to produce 1,3-indandione in yields of approximately 50% over the two steps. nih.govencyclopedia.pub The carbon at the C-2 position, being alpha to both carbonyls, can act as a nucleophile in further reactions. wikipedia.org

| Reactants | Base | Intermediate | Final Step | Product |

| Dialkyl phthalate, Alkyl acetate | Basic conditions (e.g., Sodium ethoxide) | 2-(alkoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion | Hydrolysis and decarboxylation (acidic, heat) | 1,3-Indandione |

| Table 3: Synthesis of the 1,3-indandione core via nucleophilic addition. nih.govwikipedia.orgencyclopedia.pub |

Condensation reactions are central to the formation of the 1,3-indandione ring system. Beyond the Claisen condensation, other methods are also utilized. A two-step method involves the condensation reaction between phthalate compounds and malonate compounds, followed by a hydrolysis and decarboxylation step to yield the 1,3-indandione derivatives. google.com This approach is noted for its use of accessible raw materials and mild reaction conditions. google.com

Another route involves the condensation of phthalide (B148349) with appropriate benzaldehydes in the presence of sodium ethoxide, which can form 2-aryl-1,3-indandiones in a single step. nih.gov While Knoevenagel condensation is a prominent reaction for 1,3-indandione, it is typically used to functionalize the C-2 position by reacting the pre-formed dione with aldehydes, rather than to construct the core itself. nih.govencyclopedia.pubiajps.comsioc-journal.cn

| Method | Reactants | Reagents/Conditions | Product Type |

| Malonate Condensation | Phthalate compounds, Malonate compounds | 1. Condensation 2. Hydrolysis & Decarboxylation | 1,3-Indandione derivatives |

| Aldehyde Condensation | Phthalide, Benzaldehydes | Sodium ethoxide, Reflux | 2-Aryl-1,3-indandiones |

| Table 4: Summary of condensation reactions for indandione synthesis. google.comnih.gov |

Phthalic anhydride (B1165640) and its derivatives serve as key starting materials for building the 1,3-indandione framework. The Gabriel & Leupold method utilizes phthalic anhydride derivatives to prepare indandione structures. jlu.edu.cnjlu.edu.cn For example, 2,2′-Bis-indan-1,1′,3,3′-tetrone and its substituted analogues have been prepared using phthalic anhydride, 4-methylphthalic anhydride, and tetrachlorophthalic anhydride as the raw materials. jlu.edu.cnjlu.edu.cn Additionally, a patented method describes the condensation of tetrahydrophthalic anhydride with diethyl malonate, followed by hydrolysis and decarboxylation, to produce indandione compounds. google.com The reaction of phthalic anhydride with amines is also a well-known condensation reaction, but it typically leads to the formation of isoindoline-1,3-dione derivatives (phthalimides), which are structurally related but distinct from the all-carbon indandione core. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Nitro 1,3 Indandione

Reactivity Profiles of the Nitro Group in 2-Nitro-1,3-indandione

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the this compound molecule.

Redox-Driven Transformations and Reactive Species Generation

The nitro group in this compound can undergo reduction to form amino derivatives. This transformation is a common reaction for nitro-containing aromatic compounds. The reduction of the nitro group can yield 4-aminoindane-1,3-dione.

In a different redox process, the thermal decomposition of 2-bromo-2-nitro-1,3-indandione in nitrobenzene (B124822) results in the formation of 2,2-dibromo-1,3-indandione and ninhydrin (B49086). cdnsciencepub.com This reaction is thought to proceed through the elimination of the nitro group and bromine atom, which then form active oxygen atoms and nitrosylbromide. cdnsciencepub.com

Elimination Reactions Involving the Nitro Moiety

The nitro group can be eliminated under certain reaction conditions. For instance, in palladium-catalyzed [3+2] cycloaddition reactions involving vinyl epoxides and nitro-activated enynes, a subsequent elimination of the nitro group is facilitated by a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). researchgate.net While not directly involving this compound, this demonstrates a general reactivity pattern for nitro-activated systems. In the reaction of 2-bromo-2-nitro-1,3-indandione with pyridine (B92270), the elimination of the nitro group and bromine atom is a key step. cdnsciencepub.com

Reactivity of the 1,3-Indandione (B147059) Framework

The 1,3-indandione core possesses unique reactivity due to the presence of two carbonyl groups and an active methylene (B1212753) group.

Analysis of Electrophilic and Nucleophilic Sites

The 1,3-indandione structure contains both electrophilic and nucleophilic centers. researchgate.netnih.gov The carbonyl carbons are electrophilic, while the C-2 carbon, situated between the two carbonyls, is nucleophilic. researchgate.netwikipedia.org This nucleophilicity at the C-2 position is a key feature of 1,3-dicarbonyl compounds. wikipedia.org The electron-withdrawing character of the carbonyl and nitro groups enhances the acidity of the methylene protons, making it a good candidate for reactions with electrophiles.

The 1,3-indandione moiety can participate in various reactions, including Knoevenagel condensations and Michael additions. nih.govresearchgate.net For example, 2-arylidene-1,3-indandiones, formed from the condensation of 1,3-indandione with aromatic aldehydes, are reactive α,β-unsaturated carbonyl compounds. researchgate.net

Acidity and Anion Stability of the this compound System

The protons on the C-2 carbon of 1,3-indandione are acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. The introduction of a nitro group at the C-2 position further increases this acidity. In aqueous solutions or as salts, this compound exists as an anion that is stabilized by resonance. cdnsciencepub.com The negative charge is delocalized over the two carbonyl oxygens and the nitro group. The pKa of the related compound 2-bromo-2-nitro-1,3-propanediol is 4.4, indicating it is a weak acid. atamanchemicals.com

Table 1: Acidity of Related Compounds

| Compound | pKa |

| 2-Bromo-2-nitro-1,3-propanediol | 4.4 atamanchemicals.com |

| Nitromethane | 10.2 |

| Water | 14.0 gwu.edu |

This table includes related compounds to provide context for the acidity of nitro-dicarbonyl systems. Specific pKa data for this compound was not found in the search results.

Hydrolytic Transformations of 2-Bromo-2-nitro-1,3-indandione

The hydrolysis of 2-bromo-2-nitro-1,3-indandione has been studied under different conditions. cdnsciencepub.com When treated with water or a 0.2N sodium hydroxide (B78521) solution, it yields this compound and hypobromous acid. cdnsciencepub.com However, hydrolysis with dilute sulfuric acid leads to the formation of phthalic acid and bromonitromethane. cdnsciencepub.com

Table 2: Hydrolysis Products of 2-Bromo-2-nitro-1,3-indandione

| Reagent | Products |

| Water or 0.2N Sodium Hydroxide | This compound, Hypobromous Acid cdnsciencepub.com |

| Dilute Sulfuric Acid | Phthalic Acid, Bromonitromethane cdnsciencepub.com |

Elucidation of Reaction Mechanisms for this compound Derivatives

Thermal Decomposition Pathways

The thermal decomposition of this compound derivatives, particularly halogenated variants, reveals complex reaction mechanisms. For instance, the thermal decomposition of 2-bromo-2-nitro-1,3-indandione in nitrobenzene has been observed to yield 2,2-dibromo-1,3-indandione and ninhydrin. cdnsciencepub.com A proposed first step in this mechanism involves the elimination of the nitro group and the bromine atom, which then form active oxygen atoms and nitrosylbromide. cdnsciencepub.com This process is considered significant for understanding the reaction mechanisms of bromonitro compounds with other substances. cdnsciencepub.com

It has been noted that explosive decomposition can be a risk, as observed in the silver salts of this compound at 239°C, highlighting the need for carefully controlled reaction conditions. Theoretical studies on related nitro compounds, such as 2-nitro- cdnsciencepub.comajchem-b.comtriazolo[1,5-a] ajchem-b.comacs.orgresearchgate.nettriazine-5,7-diamine, have utilized density functional theory (DFT) to explore thermal decomposition mechanisms. These studies indicate that decomposition pathways often involve ring cleavage, hydrogen atom rearrangement, and the detachment of free radicals. nih.gov

| Derivative | Decomposition Products | Proposed Intermediates | Significance |

| 2-Bromo-2-nitro-1,3-indandione | 2,2-Dibromo-1,3-indandione, Ninhydrin | Active oxygen atoms, Nitrosylbromide | Provides insight into bromonitro compound reactivity. cdnsciencepub.com |

| Silver salt of this compound | - | - | Shows potential for explosive decomposition at high temperatures. |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the chemistry of this compound and its derivatives. The presence of the nitro group, a strong electron-withdrawing group, activates the indandione ring system towards nucleophilic attack.

One notable example is the vicarious nucleophilic substitution (VNS) of hydrogen. In this type of reaction, a carbanion bearing a leaving group attacks the electron-deficient aromatic ring. organic-chemistry.org The subsequent elimination of the leaving group from the intermediate σ-adduct results in the substitution of a hydrogen atom. organic-chemistry.org For instance, the reaction of nitropyridines with sulfonyl-stabilized carbanions proceeds via the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of sulfinic acid. nih.gov Mechanistic studies have shown that the geometry of the transition state, particularly the planarity of the alkyl substituent and the adjacent nitro group, is crucial for the elimination step. nih.gov

The kinetics of nucleophilic substitution on related systems, such as 2-(methylthiobenzylidene)-1,3-indandione, have been studied in detail. Reactions with thiolate ions in aqueous DMSO have been shown to proceed through a two-step mechanism involving the rapid, reversible formation of a tetrahedral intermediate, followed by its conversion to the final products. acs.org In many cases, all the rate constants for these steps could be determined, providing a comprehensive picture of the reaction pathway. acs.org

Furthermore, 2-bromo-1,3-indandione has been shown to react with various nucleophiles under phase transfer catalysis (PTC) conditions to yield 2-substituted-1,3-indandione derivatives, which can then undergo cyclization. researchgate.net

| Reactant(s) | Reaction Type | Key Mechanistic Feature(s) | Product Type |

| Nitropyridines + Sulfonyl-stabilized carbanions | Vicarious Nucleophilic Substitution (VNS) | Formation of Meisenheimer-type adduct, base-induced β-elimination. nih.gov | C-H alkylation products. nih.gov |

| 2-(Methylthiobenzylidene)-1,3-indandione + Thiolate ions | Nucleophilic Vinylic Substitution | Reversible formation of a tetrahedral intermediate. acs.org | Substituted products. acs.org |

| 2-Bromo-1,3-indandione + Nucleophiles (under PTC) | Nucleophilic Substitution | Formation of 2-substituted derivatives followed by cyclization. researchgate.net | Fused indenohterocycles or 2-substituted-1,3-indandione derivatives. researchgate.net |

Interactions with Nitrogen-Containing Organic Bases

The interaction of this compound derivatives with nitrogen-containing organic bases is a significant area of study. This compound itself is a strong acid and can be used to precipitate and identify various amines and alkaloids. cdnsciencepub.com

The reaction of 2-bromo-2-nitro-1,3-indandione with pyridine and picolines at room temperature has been investigated. cdnsciencepub.com The primary products of this reaction are the corresponding this compound pyridinium (B92312) or picolinium salts. cdnsciencepub.com The reaction with pyridine also yields pyridine hydrobromide, phthalic acid, and a black tar composed of an oxidized polymer of pyridine hydrobromide. cdnsciencepub.com A series of equations has been proposed to account for the formation of these products, involving hydrolysis and thermal decomposition-like steps. cdnsciencepub.com The initial step is believed to involve the formation of water, which then participates in subsequent reactions. cdnsciencepub.com

It has also been observed that 2-acyl derivatives of 1,3-indandione react preferentially with primary amines at the acyl-carbon to form 2-(1-imino alkyl or aryl) 1,3-indandiones. ajchem-b.com

| Reactant(s) | Primary Product(s) | Other Products | Proposed Mechanistic Aspects |

| 2-Bromo-2-nitro-1,3-indandione + Pyridine | This compound pyridine salt | Pyridine hydrobromide, Phthalic acid, Oxidized pyridine polymer. cdnsciencepub.com | Involvement of hydrolysis and thermal decomposition pathways. cdnsciencepub.com |

| 2-Bromo-2-nitro-1,3-indandione + Picolines | This compound picolinium salts | - | Similar to the reaction with pyridine. cdnsciencepub.com |

| 2-Acyl-1,3-indandione + Primary amines | 2-(1-Imino alkyl or aryl) 1,3-indandiones | - | Preferential attack at the acyl-carbon. ajchem-b.com |

Acid- and Base-Catalyzed Processes

Acid- and base-catalyzed reactions are crucial for the synthesis and transformation of 1,3-indandione derivatives. The Knoevenagel condensation, a classic base-catalyzed reaction, is frequently employed. For example, the condensation of 1,3-indandione with nitrobenzaldehyde, using piperidine (B6355638) as a base, yields 2-(3-nitrobenzylidene)-2H-indene-1,3-dione. iajps.com

The self-condensation of 1,3-indandione can be catalyzed by both acids and bases, leading to the formation of dimers like bindone (B167395) and trimers such as truxenone. researchgate.netnih.gov The mechanism for the acid-catalyzed formation of bindone is proposed to involve the protonation of 1,3-indandione, followed by a Knoevenagel-type condensation with a promoter like malononitrile, and subsequent addition of a second 1,3-indandione molecule. nih.gov

Acid catalysis is also implicated in the reaction of 2-formyl-1,3-indandione derivatives with primary amines, such as aniline (B41778) derivatives, to form enamines. The proposed mechanism involves the acid-catalyzed addition of the amine to the formyl group. ajchem-b.com

Base-catalyzed hydrolysis of benzylidene-1,3-indandione has also been a subject of kinetic studies, providing insights into nucleophilic addition to olefins. acs.org Furthermore, a multi-step base-catalyzed reaction of 1,3-indandione with acetone (B3395972) has been shown to produce a complex fluorene (B118485) derivative. ajchem-b.com

| Reaction Type | Catalyst | Reactant(s) | Product(s) | Mechanistic Notes |

| Knoevenagel Condensation | Base (Piperidine) | 1,3-Indandione, Nitrobenzaldehyde | 2-(3-Nitrobenzylidene)-2H-indene-1,3-dione. iajps.com | Condensation at the active methylene group. iajps.com |

| Self-Condensation | Acid or Base | 1,3-Indandione | Bindone, Truxenone. researchgate.netnih.gov | Involves aldol-type condensation. nih.gov |

| Enamine Formation | Acid | 2-Formyl-1,3-indandione, Primary amines | Enamines. ajchem-b.com | Acid-catalyzed addition to the formyl group. ajchem-b.com |

| Hydrolysis | Base | Benzylidene-1,3-indandione | - | Studied for kinetics of nucleophilic addition. acs.org |

| Condensation | Base | 1,3-Indandione, Acetone | Fluorene derivative. ajchem-b.com | Multi-step process. ajchem-b.com |

Derivatization and Chemical Functionalization Strategies for 2 Nitro 1,3 Indandione

C2-Position Modification of the Indandione Scaffold

The methylene (B1212753) carbon at the C2 position of the 1,3-indandione (B147059) ring is situated between two carbonyl groups, making it highly acidic and reactive. wikipedia.org This reactivity is central to many functionalization strategies for 2-Nitro-1,3-indandione.

Direct C2-Acylation Methods

The introduction of an acyl group at the C2 position of the 1,3-indandione scaffold is a significant functionalization strategy. For 1,3-indandione derivatives, direct C2-acylation can be achieved using methods that are mild and compatible with various functional groups. One such method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-(dimethylamino)pyridine (DMAP). This approach facilitates the acylation with a diverse range of carboxylic acids, working well with both electron-releasing and electron-withdrawing substituents on the indandione partner. researchgate.net While this method has been demonstrated for the general 1,3-indandione scaffold, its application to this compound provides a pathway to novel 2-acyl-2-nitro-1,3-indandione derivatives. The reaction of 2-acyl-1,3-indandione with trialkyl amines in the presence of sodium methoxide (B1231860) can also be used to prepare N-(2-acetyl-1,3-indandione) trialkyl ammonium (B1175870) iodides.

Halogenation at the C2-Position

Halogenation at the reactive C2 position of the indandione nucleus is a common transformation. For instance, 2-Bromo-2-nitro-1,3-indandione is a key intermediate that can be synthesized and used for further reactions. cdnsciencepub.com Research has also demonstrated the simultaneous halogenation at the C2 position and the aromatic ring of related structures. In the case of 2-(α-naphthyl)-1,3-indandione derivatives, which can also be nitrated, halogenation at the C2 position has been systematically studied. chemicalpapers.com Various halogenated derivatives, including 2-chloro, 2-bromo, and 2-iodo variants, have been synthesized from precursors that were already substituted on the naphthyl ring with chloro, bromo, iodo, or nitro groups. chemicalpapers.com This indicates that the C2-position is amenable to halogenation even in the presence of a nitro group. chemicalpapers.com

Table 1: Examples of C2-Halogenated and 4-Substituted-2-(α-naphthyl)-1,3-indandione Derivatives. chemicalpapers.com

| C2-Substituent | 4-Substituent on Naphthyl Ring | Melting Point (°C) |

| Chloro | 4-Cl | 146 |

| Chloro | 4-Br | 143 |

| Chloro | 4-I | 144 |

| Chloro | 4-NO₂ | 199-202 |

| Bromo | 4-Cl | 145-147 |

| Bromo | 4-Br | 155-157 |

| Bromo | 4-I | 150-153 |

| Bromo | 4-NO₂ | 208-211 |

| Iodo | 4-Cl | 114 |

| Iodo | 4-Br | 124 |

| Iodo | 4-I | 128 |

| Iodo | 4-NO₂ | 149 |

This table showcases derivatives of a related indandione structure, illustrating the feasibility of C2-halogenation in the presence of other substituents.

Aromatic Ring Functionalization Strategies

Direct electrophilic substitution on the aromatic ring of the 1,3-indandione core is often challenging. nih.gov Therefore, indirect methods, which involve the synthesis of the indandione ring from an already functionalized precursor, are typically employed.

Indirect Nitration of the Aromatic Nucleus

Direct nitration of the 1,3-indandione aromatic ring is not a preferred method. nih.gov Instead, nitro groups are introduced by using nitrated starting materials. For example, 4-nitro-1,3-indandione can be synthesized from 3-nitrophthalic acid. nih.govprepchem.com In one procedure, 3-nitrophthalic acid is reacted with 2,4-pentanedione in pyridine (B92270) with a piperidine (B6355638) catalyst to yield 2-acetyl-4-nitro-1,3-indandione. prepchem.com This demonstrates a common strategy where the aromatic nitro group is present on the phthalic acid precursor before the formation of the indandione ring system. This approach avoids the harsh conditions of direct aromatic nitration which could lead to side reactions or degradation of the indandione core.

Indirect Halogenation of the Aromatic Nucleus

Similar to nitration, direct halogenation of the aromatic part of the 1,3-indandione molecule is generally not feasible. nih.govencyclopedia.pub The preferred route involves using halogenated precursors. Halogenated phthalic anhydrides are converted into the corresponding halogenated indane-1,3-diones. nih.govencyclopedia.pub This strategy allows for the synthesis of a variety of indandione derivatives with halogen atoms at specific positions on the aromatic ring, which can then be subjected to further modifications, such as nitration at the C2 position. Research on 2-(α-naphthyl)-1,3-indandione shows the synthesis of derivatives with a halogen on the naphthalene (B1677914) ring, such as 4-chloro, 4-bromo, and 4-iodo substituents, which are then further functionalized. chemicalpapers.com

Formation of Adducts and Salts

This compound and its derivatives can form various adducts and salts due to the electronic nature of the molecule. The presence of the electron-withdrawing nitro and carbonyl groups makes the compound acidic and susceptible to reactions with bases and nucleophiles.

For instance, 2-bromo-2-nitro-1,3-indandione reacts with pyridine at room temperature. cdnsciencepub.com This complex reaction yields the pyridine salt of this compound as one of the main products, alongside pyridine hydrobromide and phthalic acid. cdnsciencepub.com In aqueous solutions or as salts, this compound exists as an anion stabilized by resonance. cdnsciencepub.com

The compound is also known to form hydrates, such as this compound Dihydrate. nih.gov Furthermore, the reactive C2 position can participate in Michael addition reactions, leading to the formation of various adducts. ajchem-b.comnih.gov For example, 1,3-indandione can react with β-nitro vinyl benzene (B151609) to form a fungicidal adduct. ajchem-b.com These reactions highlight the versatility of the this compound scaffold in forming a wide array of chemical structures.

Formation of Pyridinium (B92312) and Picolinium Salts

The formation of pyridinium and picolinium salts of this compound is a notable derivatization strategy. Research has shown that these salts can be synthesized through the reaction of 2-bromo-2-nitro-1,3-indandione with pyridine and its methylated analogs, picolines. cdnsciencepub.comcdnsciencepub.com

The reaction between 2-bromo-2-nitro-1,3-indandione and pyridine at room temperature is a complex process. cdnsciencepub.com The primary product isolated from this reaction is the this compound pyridine salt, which appears as light yellow crystals. cdnsciencepub.com Alongside the desired salt, other byproducts are formed, including pyridine hydrobromide and phthalic acid. cdnsciencepub.comcdnsciencepub.com A similar reaction pathway is observed with α-, β-, and γ-picolines, yielding the corresponding this compound picolinium salts as the main products. cdnsciencepub.com The reaction with α- and γ-picolines proceeds relatively quickly, whereas the reaction with β-picoline is considerably slower. cdnsciencepub.com

The underlying chemistry for this salt formation is based on the strong acidic character of this compound. In solution or as salts, the compound exists as an anion, which is stabilized by several resonance structures. cdnsciencepub.comcdnsciencepub.com This acidity facilitates the proton transfer to a basic molecule like pyridine, leading to the formation of a stable salt.

Reaction of 2-Bromo-2-nitro-1,3-indandione with Pyridine and Picolines

| Reactant | Base | Major Products |

|---|---|---|

| 2-Bromo-2-nitro-1,3-indandione | Pyridine | This compound pyridinium salt, Pyridine hydrobromide, Phthalic acid |

| 2-Bromo-2-nitro-1,3-indandione | Picolines (α, β, γ) | Corresponding this compound picolinium salts |

This table summarizes the main products from the reaction of 2-bromo-2-nitro-1,3-indandione with pyridine and picolines at room temperature. cdnsciencepub.comcdnsciencepub.com

Formation of Hydrate (B1144303) Adducts

This compound is known to form a stable hydrate adduct, specifically crystallizing as a dihydrate. iucr.org This compound, this compound dihydrate, has been the subject of structural studies to understand the nature of the interaction between the parent molecule and water. iucr.org

Crystal structure analysis reveals that the compound exists as a hydronium nitronate salt. iucr.org This indicates a proton transfer from the acidic C-H group of the indandione ring to the water molecules, forming a hydronium ion (H₃O⁺) or a more complex H₅O₂⁺ arrangement, and the this compound anion. iucr.org The negative charge on the anion is delocalized over the oxygen atoms of the carbonyl and nitro groups, which is supported by bond length measurements and ¹³C NMR spectroscopy. iucr.org The crystal structure is stabilized by hydrogen bonds connecting the nitroindandione anions and the hydronium cations. iucr.org The formation of this stable hydrate highlights the compound's strong acidic nature. iucr.org

Properties of this compound Dihydrate

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NO₆ |

| Molecular Weight | 227.18 g/mol |

| Appearance | Yellow prismatic crystals |

| Melting Point | 113-114 °C |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

This table presents key properties and crystallographic data for this compound Dihydrate. iucr.org

Advanced Applications in Organic Synthesis Utilizing 2 Nitro 1,3 Indandione As a Building Block

Construction of Complex Spirocyclic Architectures

Spirocycles, compounds containing two rings connected by a single common atom, are prevalent in natural products and pharmacologically active molecules. The 1,3-indandione (B147059) framework is a popular core for building these three-dimensional structures.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. While direct MCRs starting with 2-nitro-1,3-indandione are not extensively documented, the 1,3-indandione scaffold participates in powerful MCRs with nitro-containing reagents to build complex spirocycles.

A notable example is an AB₂C-type four-component quadruple cascade reaction for generating bis-spirocyclohexanes. This reaction utilizes a β-nitrostyrene derived Morita–Baylis–Hillman (MBH) acetate (B1210297), two equivalents of 1,3-indandione, and an aldehyde. nih.gov The reaction proceeds through a Knoevenagel/Michael/Michael/Michael sequence, creating multiple new carbon-carbon bonds and several stereocenters in a single operation. nih.gov Although the nitro group originates from the MBH acetate and not the indandione, this demonstrates the synergy between the two functionalities in constructing spiro systems.

Table 1: Four-Component Synthesis of Bis-spirocyclohexane Derivatives This interactive table summarizes the synthesis of bis-spirocyclohexane derivatives via a multicomponent reaction involving 1,3-indanedione and a nitro-containing MBH acetate.

| Entry | Aldehyde (Ar) | MBH Acetate | Product Yield (%) | Diastereomeric Ratio (dr) |

| 1 | 4-ClC₆H₄ | (E)-methyl 2-acetoxy-3-(4-chlorophenyl)-3-nitroprop-1-en-1-carboxylate | 45 | >95:5 |

| 2 | 4-BrC₆H₄ | (E)-methyl 2-acetoxy-3-(4-chlorophenyl)-3-nitroprop-1-en-1-carboxylate | 48 | >95:5 |

| 3 | 4-MeOC₆H₄ | (E)-methyl 2-acetoxy-3-(4-chlorophenyl)-3-nitroprop-1-en-1-carboxylate | 55 | >95:5 |

| 4 | 2-Thiophenyl | (E)-methyl 2-acetoxy-3-(4-chlorophenyl)-3-nitroprop-1-en-1-carboxylate | 40 | >95:5 |

Cycloaddition reactions are powerful tools for ring formation. Derivatives such as 2-(nitrobenzylidene)-1,3-indandiones are excellent substrates for these transformations due to the electron-deficient nature of their exocyclic double bond, which makes them highly reactive.

[3+2] Cycloadditions: The 1,3-dipolar cycloaddition of azomethine ylides with 2-arylidene-1,3-indandiones is a widely used method for the stereoselective synthesis of spiro[indane-1,2'-pyrrolidine] derivatives. researchgate.net In this reaction, the 2-arylidene-1,3-indandione acts as the dipolarophile. The use of a 2-(nitrobenzylidene)-1,3-indandione derivative enhances the reactivity of the double bond towards the 1,3-dipole (the azomethine ylide), facilitating the construction of highly functionalized spiro-pyrrolidine systems. researchgate.netresearchgate.net These reactions often proceed with high regioselectivity and stereoselectivity, allowing for the creation of multiple chiral centers. researchgate.net

[4+2] Cycloadditions: In the context of the Diels-Alder reaction, 2-arylidene-1,3-indandiones can function as reactive dienophiles. wikipedia.orglibretexts.org The electron-withdrawing nature of the indandione moiety, further amplified by a nitro group on the benzylidene ring, makes the exocyclic double bond highly electrophilic and thus an excellent partner for reaction with electron-rich dienes. This approach provides a direct route to spiro[indane-cyclohexene] frameworks.

The use of this compound derivatives in [2+2+2] cycloadditions is less common in the surveyed literature.

Table 2: Representative [3+2] Cycloaddition for Spiro-pyrrolidine Synthesis This interactive table illustrates the general scheme for the synthesis of spiro[indane-pyrrolidine] derivatives via 1,3-dipolar cycloaddition.

| Dipolarophile | 1,3-Dipole Source | Product | Typical Catalyst |

| 2-(4-Nitrobenzylidene)-1,3-indandione | Isatin (B1672199) + Sarcosine | Spiro[indane-1,3-dione-2,3'-pyrrolidine] | Thermal / Lewis Acid |

| 2-Benzylidene-1,3-indandione | N-methyl-glycine ester | Spiro[indane-1,3-dione-2,3'-pyrrolidine] | Ag(I) / Cu(I) |

| 2-(2-Nitrobenzylidene)-1,3-indandione | L-proline | Spiro[indane-1,3-dione-2,3'-pyrrolidine] | Thermal |

Cascade or domino reactions, where a single event triggers a sequence of intramolecular transformations, enable the rapid assembly of complex spirocycles from simple precursors.

One prominent example is the organocatalytic asymmetric domino reaction between a 2-arylideneindane-1,3-dione and a nitro aldehyde. rsc.org This sequence, often catalyzed by a chiral squaramide-tertiary amine, proceeds through a Michael addition followed by an intramolecular aldol (B89426) reaction. rsc.org This process efficiently constructs an enantioenriched spiro-1,3-indandione framework bearing three new stereocenters with high diastereoselectivity and enantioselectivity. rsc.org

Another powerful method is the reaction of 2-(2′-ketoalkyl)-1,3-indandiones with nitrostyrenes, catalyzed by an organic base like DABCO. nih.gov This reaction proceeds via a domino Michael/Henry (nitro-aldol) sequence to afford highly functionalized spiro[cyclopentane-1,2'-indane]-1',3'-diones with excellent diastereoselectivity. nih.gov

Table 3: Domino Reaction of 2-Arylideneindane-1,3-diones with Nitro Aldehydes This interactive table summarizes the results of an organocatalyzed domino Michael-Aldol reaction for the synthesis of chiral spiro-1,3-indandiones.

| Arylidene Substituent (Ar) | Nitro Aldehyde | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenyl | 2-Nitropropanal | Squaramide-Tertiary Amine | 85 | 95 |

| 4-Chlorophenyl | 2-Nitropropanal | Squaramide-Tertiary Amine | 92 | 97 |

| 4-Nitrophenyl | 2-Nitropropanal | Squaramide-Tertiary Amine | 78 | 91 |

| 2-Naphthyl | 2-Nitroethanal | Squaramide-Tertiary Amine | 88 | 96 |

Synthesis of Fused Heterocyclic Ring Systems

The reactivity of the nitro-indandione scaffold also extends to the formation of fused polycyclic systems, which are of significant interest in medicinal chemistry and materials science.

The synthesis of the indeno[1,2-b]quinoline core, a privileged scaffold with cytotoxic and antitumor properties, can be efficiently achieved through the reductive cyclization of 2-(2-nitrobenzylidene)-1,3-indandiones. rsc.orgnih.gov This transformation is a variation of the classic Cadogan-Sundberg indole (B1671886) synthesis. wikipedia.orgrsc.orghellenicaworld.com

The reaction is typically mediated by a trivalent phosphorus reagent, such as triethyl phosphite (B83602) or triphenylphosphine, which acts as an oxygen abstractor. The deoxygenation of the ortho-nitro group is believed to generate a highly reactive nitrene intermediate. This nitrene then undergoes intramolecular cyclization by attacking the adjacent benzylidene double bond, followed by aromatization to yield the stable, fused indeno[1,2-b]quinoline system. nih.gov This method provides a direct and elegant route to a valuable heterocyclic core from a readily accessible precursor.

The direct use of this compound as a foundational building block for the synthesis of bis-thiazole or bis-thiazolidinone structures is not a prominently documented synthetic route in the scientific literature.

The conventional synthesis of thiazoles, known as the Hantzsch thiazole (B1198619) synthesis, involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.comrsc.org Similarly, thiazolidinones are typically prepared via the cyclocondensation of an amine, an aldehyde or ketone, and a mercaptoalkanoic acid (like thioglycolic acid). nih.govnih.gov Bis-variants of these heterocycles are generally constructed from precursors already containing dual functionalities suitable for these specific cyclization pathways, such as bis-thioamides or bis-amines. sapub.orgresearchgate.net The chemical nature of this compound, a 1,3-dicarbonyl compound, does not lend itself to being a direct precursor in these standard synthetic strategies for bis-thiazoles or bis-thiazolidinones.

Pyrrolizidine (B1209537) Derivative Synthesis

The synthesis of pyrrolizidine alkaloids and their derivatives is a significant area of research due to their diverse biological activities. A common and powerful method for constructing the pyrrolizidine core is the [3+2] cycloaddition reaction, often involving an azomethine ylide as the 1,3-dipole. In the context of the indandione framework, spiro-pyrrolizidine derivatives are typically synthesized using 2-arylidene-1,3-indandiones as the dipolarophile. These reactions proceed with high regio- and stereoselectivity to yield complex heterocyclic systems.

However, a thorough review of the scientific literature reveals no specific examples or methodologies for the synthesis of pyrrolizidine derivatives that utilize this compound as a direct building block. The electron-withdrawing nature of the nitro group at the C-2 position deactivates it for the types of cycloaddition reactions typically employed for this purpose.

Role in the Synthesis of Advanced Organic Scaffolds

The construction of complex molecular architectures is a cornerstone of modern organic chemistry, enabling the development of new materials and therapeutic agents. The 1,3-indandione moiety is frequently used as a starting material for such advanced scaffolds.

Construction of Polysubstituted Carbon Frameworks

The creation of polysubstituted carbon frameworks often relies on cascade reactions, such as Michael-aldol sequences, that can generate multiple stereocenters in a single operation. Research in this area has successfully employed 2-arylideneindane-1,3-diones in organocatalytic domino reactions with nitro-containing compounds, such as nitro aldehydes or γ-nitro ketones, to construct enantioenriched spiro-1,3-indandione frameworks. researchgate.netguidechem.com In these reactions, the indandione derivative acts as the Michael acceptor.

There is currently no scientific literature describing the use of this compound as a precursor for the construction of such polysubstituted carbon frameworks. Its inherent electronic properties make it unsuitable for the reaction pathways typically used with other indandione derivatives.

Synthesis of Dimeric and Trimeric Indandione Adducts (e.g., Bindone)

Bindone (B167395) is the common name for [1,2′-biindenylidene]-1′,3,3′-trione, a well-known dimeric adduct of 1,3-indandione. Its synthesis is a classic example of a base- or acid-catalyzed self-aldol condensation, where the nucleophilic enolate of one molecule of 1,3-indandione attacks the carbonyl group of a second molecule. nih.govresearchgate.net This reaction is fundamentally dependent on the ability to form an enolate at the C-2 position.

The substitution of the acidic methylene (B1212753) protons at the C-2 position with a nitro group in this compound precludes the possibility of enolate formation and subsequent self-condensation. Therefore, this compound cannot undergo dimerization or trimerization to form adducts like Bindone or truxenone. This is a key chemical distinction between the parent compound and its 2-nitro derivative.

Precursor for Indanone-Fused Heterocycles

The 1,3-indandione skeleton is a valuable precursor for a wide variety of indanone-fused heterocyclic systems. google.com These syntheses often involve the reaction of the active methylene group at the C-2 position or reactions at the carbonyl groups. For instance, multicomponent reactions involving 1,3-indandione, an aldehyde, and a nitrogen-containing species can lead to the formation of fused pyridine (B92270) or pyrimidine (B1678525) rings.

Despite the rich chemistry of the parent 1,3-indandione in forming fused heterocycles, there are no documented instances of this compound serving as a direct precursor for such structures. The chemical reactivity required for these cyclocondensation reactions is absent in the 2-nitro derivative due to the modification at the C-2 position.

Theoretical and Computational Investigations of 2 Nitro 1,3 Indandione

Electronic Structure Characterization

The electronic structure of 2-nitro-1,3-indandione is fundamentally shaped by the interplay between the electron-withdrawing nitro group (-NO₂) and the two carbonyl groups (C=O) within the indandione framework. This arrangement leads to significant polarization within the molecule. Electronic theory highlights that the permanent polarization induced by the carbonyl and nitro groups is a key determinant of the compound's reactivity.

In aqueous solutions or as salts, this compound predominantly exists as an anion. This anion is stabilized through resonance, with the negative charge delocalized across the nitro and carbonyl groups. This delocalization is crucial to its stability and chemical behavior.

Table 1: Key Electronic Properties and Computational Methods

| Property / Method | Description | Relevance to this compound |

| Polarization | Uneven distribution of electron density due to electron-withdrawing groups (-NO₂, C=O). | Influences reactivity, particularly at the bromine position in derivatives like 2-bromo-2-nitro-1,3-indandione. researchgate.net |

| Resonance Stabilization | Delocalization of electrons across multiple atoms, stabilizing the anionic form. | The anion of this compound is stabilized by several resonance structures, enhancing its stability in solutions and salts. researchgate.net |

| Density Functional Theory (DFT) | A computational method to investigate the electronic structure of many-body systems. scispace.com | Used to calculate global reactivity descriptors (HOMO/LUMO energies, etc.) and understand electronic properties. researchgate.netmdpi.com |

| Global Reactivity Descriptors | Parameters derived from electronic structure (e.g., HOMO-LUMO gap, electronegativity) that predict chemical reactivity and stability. ekb.eg | Provides a quantitative basis for understanding the molecule's chemical behavior. |

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling is a powerful tool for elucidating the complex reaction pathways and mechanisms involving this compound and its derivatives. smu.edu By mapping the potential energy surface, these models can identify transition states, intermediates, and the energetic barriers between them, offering a step-by-step view of a chemical reaction. smu.edu

A notable example is the reaction of 2-bromo-2-nitro-1,3-indandione with pyridine (B92270). This complex reaction yields several products, including the this compound pyridine salt, pyridine hydrobromide, and phthalic acid. Computational approaches can help rationalize the formation of these products by modeling the proposed mechanism, which involves the interaction between the nitro group and the bromine atom, hydrolysis, and subsequent salt formation.

Molecular docking studies, another form of computational modeling, are used to understand the interaction of indandione derivatives with biological targets, such as enzymes. iajps.com These studies provide a deeper understanding of the ligand's conformation and binding within the protein's active site, which is essential for drug design and development. iajps.com

Prediction of Reactivity Patterns and Selectivity

Theoretical calculations are pivotal in predicting the reactivity and selectivity of this compound. The electronic structure, characterized by strong electron-withdrawing groups, dictates its reactivity. The permanent polarization caused by the carbonyl and nitro groups makes the carbon at the 2-position susceptible to nucleophilic attack and influences the reactivity of substituents at this position. researchgate.net

Computational chemistry offers a framework to rationalize and predict the origins of selectivity in reactions where multiple products are possible. escholarship.org For instance, in the reaction of 2-bromo-2-nitro-1,3-indandione, the formation of various products can be understood by analyzing the stability of intermediates and the energy barriers of competing reaction pathways. researchgate.net

For related indandione derivatives, computational methods have been successfully applied to predict biological selectivity. Molecular docking studies on novel 1,3-indanedione derivatives revealed that compounds with specific substitutions (e.g., a phenolic group) showed superior antimicrobial, antifungal, and anti-inflammatory activities. iajps.com These predictions often correlate well with experimental results, providing a powerful tool for screening potential drug candidates. iajps.com The ability to predict how structural modifications influence biological activity is a cornerstone of modern medicinal chemistry. mdpi.comnih.gov

Table 2: Predicted Activities of Substituted 1,3-Indandione (B147059) Derivatives

| Compound Type | Predicted Activity | Computational Method | Reference |

| Phenolic substituted derivatives | Superior antimicrobial & antifungal activity | Molecular Docking | iajps.com |

| Meta- and para-di-substituted derivatives | Superior anti-inflammatory activity | Molecular Docking | iajps.com |

| 2-arylidine-1H-indene-1,3(2H)-dione analogs | Tyrosinase inhibition | In Silico Evaluations | sums.ac.ir |

Conformational Analysis and Energetic Profiles

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. lumenlearning.com This is crucial for understanding a molecule's physical properties and biological activity, as the lowest energy conformation is typically the most populated and often the most reactive. lumenlearning.com

For derivatives of 1,3-indandione, computational methods are used to explore the conformational space and determine the energetic profiles of different conformers. sums.ac.ir For example, in a study of 2-arylidine-1H-indene-1,3(2H)-dione analogs designed as tyrosinase inhibitors, in silico evaluations were performed on the most and least potent derivatives. sums.ac.ir These evaluations considered their 3D conformations and the Gibbs free energy (ΔGb) of binding within the enzyme's active site to understand the structural basis for their differing activities. sums.ac.ir

Theoretical studies on other 2-acyl-1,3-indandione derivatives have used methods like Hartree-Fock (HF) and DFT to analyze all possible tautomers and rotamers. researchgate.net These calculations can determine the most stable gas-phase structures and have shown that for some derivatives, the conformation in the most stable optimized structure is the same as that found in the crystalline form. researchgate.net

The process often involves a conformational search using methods like Monte Carlo, followed by DFT optimization and single-point energy calculations on the low-energy conformers found. rsc.org This approach provides a Boltzmann distribution of conformers, giving a clearer picture of the conformational preferences that govern the molecule's reactivity. rsc.org

Catalytic Roles and Applications of 2 Nitro 1,3 Indandione Derivatives

Organocatalytic Applications of Indandione Scaffolds

Derivatives of 1,3-indandione (B147059) are pivotal in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. These scaffolds are frequently employed in domino or cascade reactions, which allow for the construction of complex molecular architectures in a single, efficient step.

A notable application is the asymmetric domino reaction between 2-arylideneindane-1,3-dione and nitro aldehydes. rsc.org This reaction, catalyzed by a squaramide-tertiary amine, leads to the formation of enantioenriched spiro-1,3-indandione frameworks with three stereocenters. rsc.org The resulting chiral spiro compounds are obtained in good yields with high levels of enantioselectivity and diastereoselectivity. rsc.org This methodology highlights the utility of indandione derivatives in constructing stereochemically complex molecules. rsc.org

Similarly, a chiral squaramide-catalyzed Michael/aldol (B89426) cascade reaction between γ-nitro ketones and 2-arylidene-1,3-indanedione produces functionalized spirocyclohexane indane-1,3-diones. researchgate.net This process is highly diastereo- and enantioselective, creating three stereogenic centers in high chemical yields. researchgate.net The versatility of the indandione scaffold is further demonstrated in its use as a precursor for a variety of spirocyclic compounds through multi-component reactions. researchgate.net

Organocatalytic domino reactions involving indandione-derived pronucleophiles have also been developed. For instance, a squaramide derivative catalyzes a tandem vinylogous Michael/Henry reaction to synthesize tetrahydrofluoren-9-ones. nih.govmdpi.com This reaction tolerates a range of nitroalkenes with different electronic properties on the aryl ring, as well as various aryl and alkyl groups on the 1,3-indandione-derived substrate. nih.govmdpi.com

The development of organocatalytic methods for creating enantioenriched spiro-1,3-indandiones is an active area of research. rsc.org While impressive results have been achieved using chiral amine organocatalysts with aldehydes as Michael donors, there is a continued effort to expand the scope of these reactions to include other Michael donors. rsc.org

Table 1: Organocatalytic Reactions Involving Indandione Derivatives

| Catalyst Type | Reactants | Product | Key Features |

| Squaramide-tertiary amine | 2-Arylideneindane-1,3-dione, Nitro aldehyde | Chiral spiro-1,3-indandione | Enantioselective, three stereocenters formed. rsc.org |

| Chiral squaramide | γ-Nitro ketones, 2-Arylidene-1,3-indanedione | Spirocyclohexane indane-1,3-diones | Highly diastereo- and enantioselective, three stereogenic centers formed. researchgate.net |

| Squaramide derivative | Indandione-derived pronucleophile, Nitroalkenes | Tetrahydrofluoren-9-ones | Tandem vinylogous Michael/Henry reaction. nih.govmdpi.com |

| Chiral amine | Aldehyde (Michael donor), 2-Arylidene-1,3-indandione | Enantioenriched spiro-1,3-indandiones | High enantioselectivity. rsc.org |

Metal-Catalyzed Transformations Involving Indandione Derivatives

In addition to organocatalysis, 1,3-indandione derivatives are also valuable substrates in metal-catalyzed reactions. These transformations often leverage the reactivity of the indandione core to construct complex heterocyclic and polycyclic systems.

Rhodium(III)-catalyzed reactions have been employed for the synthesis of various nitrogen-containing heterocycles. For example, a Rh(III)-catalyzed tandem C–H activation/annulation of arylhydrazines with 2-diazo-indan-1,3-diones produces tetracyclic indeno[1,2-b]indoles. rsc.org This reaction demonstrates good functional group tolerance, accommodating a variety of substituents on the benzene (B151609) ring. rsc.org Similarly, Rh(III) catalysis enables the synthesis of N-substituted indenoisoquinolinones through the C–H activation/annulation of 2-phenyloxazolines with 2-diazo-1,3-indandiones. rsc.org

Cobalt(II) has been used as a catalyst for 1,3-dipolar cycloadditions between azomethine ylides and 2-arylidene-indane-1,3-diones. nih.gov The cobalt catalyst, chelated with phenylalanine units, facilitates the formation of spiro-indanedione derivatives. nih.gov

Palladium catalysis has been utilized for the direct α-arylation of indane-1,3-dione to yield 2-substituted indene-1,3-diones. acs.org Furthermore, scandium triflate (Sc(OTf)₃) in combination with a chiral ligand has been shown to catalyze an asymmetric domino Knoevenagel/ rsc.orggoogle.com-hydride transfer/cyclization reaction between a substituted isatin (B1672199) and 1,3-indandione, leading to complex hexacyclic products. mdpi.com

Heterogeneous catalysis using metal-supported catalysts also plays a role in transformations involving indandiones. For instance, silver oxide supported on zirconia (Ag₂O/ZrO₂) has been reported as an efficient and reusable catalyst for the three-component synthesis of indenopyrimidines from aromatic aldehydes, 1,3-indandione, and guanidinium (B1211019) hydrochloride. mdpi.com

Table 2: Metal-Catalyzed Reactions with Indandione Derivatives

| Metal Catalyst | Reactants | Product | Reaction Type |

| Rhodium(III) | Arylhydrazines, 2-Diazo-indan-1,3-diones | Tetracyclic indeno[1,2-b]indoles | C–H activation/annulation. rsc.org |

| Cobalt(II) | Azomethine ylides, 2-Arylidene-indane-1,3-diones | Spiro-indanedione derivatives | 1,3-Dipolar cycloaddition. nih.gov |

| Palladium | Indane-1,3-dione, Aryl halides | 2-Substituted indene-1,3-diones | α-Arylation. acs.org |

| Scandium(III) | Substituted isatin, 1,3-Indandione | Hexacyclic compounds | Domino Knoevenagel/ rsc.orggoogle.com-hydride transfer/cyclization. mdpi.com |

| Silver (on ZrO₂) | Aromatic aldehydes, 1,3-Indandione, Guanidinium hydrochloride | Indenopyrimidines | Three-component reaction. mdpi.com |

Principles of Catalyst Design Utilizing Indandione Moieties

The design of catalysts incorporating the indandione moiety is guided by the goal of achieving high activity, stability, and selectivity. ugent.be The rigid, cyclic structure of the indandione backbone can be advantageous in creating conformationally restricted chiral ligands for asymmetric catalysis. google.com

A key principle in catalyst design is the combination of molecular modeling, advanced characterization, and kinetic testing to understand reaction mechanisms at the molecular level. ugent.be This understanding allows for the rational design of catalysts with desired properties. For instance, in organocatalysis, the indandione scaffold can be functionalized with groups that can participate in hydrogen bonding or act as Brønsted acids or bases to activate substrates and control stereochemistry.

In metal catalysis, the indandione moiety can act as a ligand that coordinates to a metal center, influencing its electronic properties and steric environment. The design of such ligands aims to create a specific chiral pocket around the metal's active site, thereby directing the stereochemical outcome of the reaction. The development of chiral bisphosphine ligands with rigid ring structures in their backbones is one approach to restricting conformational flexibility and enhancing enantioselectivity in asymmetric hydrogenations. google.com

The ultimate goal is to develop design rules that can predict and control catalyst performance. ugent.be This involves understanding the nature of the active catalyst under reaction conditions and how promoters and the choice of reactor can influence catalyst activity and selectivity. ugent.be

Advanced Chemical Technology Applications Derived from 2 Nitro 1,3 Indandione Derivatives

Design of Organic Dyes and Chromophores

Derivatives of 1,3-indandione (B147059) are extensively utilized as electron-accepting components in the design of push-pull chromophores. researchgate.netnih.gov These molecules, which also incorporate an electron-donating group connected by a π-conjugated spacer, are fundamental to the creation of organic dyes. nih.gov The presence of the electron-withdrawing indandione moiety, often enhanced by the addition of a nitro group or by conversion to dicyanomethylene derivatives, facilitates intramolecular charge transfer (ICT), which is crucial for the dye's color and properties. encyclopedia.pubresearchgate.net

The Knoevenagel condensation is a primary synthetic route for creating these dyes, reacting 1,3-indandione derivatives with various aldehydes. nih.govmdpi.comencyclopedia.pubresearchgate.net This method allows for the systematic modification of the dye's structure to fine-tune its absorption spectrum. For instance, creating push-pull dyes with broad absorption from the blue to the red regions of the visible spectrum has been achieved using 1,3-indandione derivatives. acs.org

The versatility of the 1,3-indandione scaffold is further demonstrated by its use in synthesizing various classes of dyes, including azo dyes and merocyanine (B1260669) dyes, the latter of which can function as pH and temperature indicators. cymitquimica.com The electron-withdrawing strength of the indandione acceptor can be significantly increased by condensation with malononitrile, leading to derivatives like 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile and 2,2'-(1H-indene-1,3(2H)-diylidene)dimalononitrile, which produce dyes with red-shifted absorption maxima. nih.gov

| Derivative Type | Key Structural Feature | Resulting Property/Application | Reference |

|---|---|---|---|

| Push-Pull Chromophores | Indandione as electron acceptor | Enables intramolecular charge transfer (ICT) for color generation. | researchgate.netnih.gov |

| Dicyanomethylene Derivatives | Condensation with malononitrile | Enhances electron-accepting ability, leading to red-shifted absorption. | nih.gov |

| Azo Dyes | Incorporation of azo group (-N=N-) | Used as colorants. | cymitquimica.com |

| Merocyanine Dyes | Reaction with amines | Function as pH and temperature indicators. | |

| Naphthalene-based Dyes | Fused naphthalene (B1677914) ring system | Significant red-shift of ICT band compared to standard indandione dyes. | nih.gov |

Applications in Optical Sensing Methodologies

The inherent optical properties of 1,3-indandione derivatives make them promising candidates for the development of optical sensors. nih.govmdpi.comencyclopedia.pub Their fluorescence and absorption characteristics can be modulated by interaction with specific analytes, forming the basis for detection.

Derivatives such as 2-acyl-1,3-indandiones have been investigated for their metal ion complexation capabilities. These compounds form stable, non-charged complexes with various transition metals, including Cu(II) and Zn(II). researchgate.net While the solvent-dependent tautomerism of some derivatives can complicate their direct use as optical sensors, it makes them suitable as metal ion extractants. However, certain 2-(pyridyl/quinolyl) derivatives exhibit strong fluorescence due to extended conjugation, suggesting potential for fluorescence-based sensing.

The development of fluorescent probes is a key area of application. The rigid structure and predictable electronic properties of the indandione core, particularly when modified with a nitro group, provide an attractive scaffold for designing selective detection systems. For example, push-pull dyes derived from 1,3-indandione have been explored as colorimetric pH sensors. nih.gov

| Derivative/System | Target Analyte/Application | Sensing Mechanism | Reference |

|---|---|---|---|

| 2-Acyl-1,3-indandiones | Metal Ions (e.g., Cu(II), Zn(II)) | Forms stable, non-charged complexes, leading to potential use as extractants. | researchgate.net |

| 2-(Pyridyl/quinolyl) derivatives | Metal Ions | Strong fluorescence due to extended conjugation. | |

| Push-Pull Dyes | pH | Colorimetric changes based on pH. | nih.gov |

| Nitro-substituted indandiones | General Analyte Detection | Fluorescence properties modulated by the nitro substituent enable selective detection. |

Photoinitiator Chemistry and Polymerization Processes

Derivatives of 1,3-indandione have emerged as highly effective photoinitiators for various polymerization reactions, including radical and cationic polymerization. nih.govmdpi.comencyclopedia.pubacs.org Their utility stems from their ability to absorb light, particularly in the visible spectrum, and initiate the chemical reactions that lead to polymer formation. acs.orgmdpi.com This is especially valuable for applications like 3D printing and the curing of coatings. mdpi.com

Push-pull dyes based on the 1,3-indandione scaffold are particularly effective. acs.orgmdpi.com When combined with co-initiators such as an iodonium (B1229267) salt (acting as an electron acceptor) and an amine or N-vinylcarbazole (acting as an electron/hydrogen donor), they form powerful three-component photoinitiating systems. researchgate.netacs.orgmdpi.com These systems can efficiently initiate the polymerization of monomers like acrylates and epoxides upon exposure to light sources such as LEDs at various wavelengths (e.g., 405 nm, 457 nm, 532 nm) and even sunlight. researchgate.netacs.org

The efficiency of these photoinitiating systems is linked to the structure of the indandione dye. Dyes with broad absorption spectra, covering a range from blue to red light, are particularly advantageous as they can harness more of the available light. acs.org Research has shown that specific indandione derivatives, when part of a three-component system, can efficiently promote free radical photopolymerization, demonstrating their high performance in these applications. researchgate.net Furthermore, amino and nitro-substituted derivatives of related structures have shown panchromatic behavior, enabling polymerization under blue, green, or red light. rsc.org

| Photoinitiating System | Polymerization Type | Light Source | Key Finding | Reference |

|---|---|---|---|---|

| Indandione Dye / Iodonium Salt / Amine | Free Radical (Acrylates) | 405 nm LED, Sunlight | Efficiently promotes polymerization, with performance dependent on the dye's push-pull structure. | researchgate.netmdpi.com |

| Indandione Dye / Iodonium Salt / N-vinylcarbazole | Radical (Acrylates), Cationic (Epoxides) | Visible Light LEDs (405, 457, 473, 532, 635 nm) | Broad absorption allows for initiation across a wide range of the visible spectrum. | acs.org |

| Amino/Nitro-substituted benzo[de]isoquinoline-diones | Radical, Cationic, Thiol-ene | Blue, Green, Red Light | Panchromatic behavior allows for polymerization under various visible light colors. | rsc.org |

Research into Non-Linear Optical (NLO) Materials

The development of materials with non-linear optical (NLO) properties is crucial for applications in telecommunications, optical switching, and information storage. nih.govmdpi.comencyclopedia.pubnih.gov Derivatives of 1,3-indandione are promising candidates for second- and third-order NLO materials due to their extended π-electron systems and the strong intramolecular charge transfer characteristics of their push-pull structures. nih.govresearchgate.net

The NLO response in these molecules originates from the transfer of delocalized π-electrons from a donor group to the 1,3-indandione acceptor. nih.gov The magnitude of the NLO effect, particularly the molecular hyperpolarizability (β), can be fine-tuned by modifying the molecular structure. researchgate.netresearchgate.net For example, studies on p-dimethylaminobenzylidene-1,3-indandione (DMABI) have shown significant second-order NLO properties. researchgate.netresearchgate.net

Recent research has focused on D–π–A (Donor-π-Acceptor) type conjugated indandione derivatives, which exhibit strong, broadband nonlinear absorption from the visible to the near-infrared (NIR) region. nih.gov Studies comparing derivatives with different donor groups (e.g., triphenylamine (B166846) vs. terthiophene) have shown that factors like molecular planarity and the length of the π-conjugated system significantly influence the NLO response. nih.gov For instance, a terthiophene-based indandione derivative showed a larger two-photon absorption (TPA) cross-section in the red region (650–800 nm), while a triphenylamine-based derivative was more effective in the NIR region (800–1100 nm), highlighting the tunability of these materials for specific wavelength applications. nih.gov

| Compound | NLO Property Investigated | Key Finding | Reference |

|---|---|---|---|

| p-dimethylaminobenzylidene-1,3-indandione (DMABI) | Second-order hyperpolarizability (β) | Exhibits a relatively high β value, making it a promising NLO chromophore. | researchgate.netresearchgate.net |

| INT3 (Terthiophene donor) | Two-photon absorption (TPA) | Larger TPA cross-section at 650-800 nm due to better planarity and longer π-conjugation. | nih.gov |

| INB3 (Triphenylamine donor) | Excited-state absorption (ESA) | Larger effective nonlinear absorption in the NIR region (800-1100 nm) due to TPA-induced ESA. | nih.gov |

| sPMMA host-guest films with DMABI derivatives | Second-harmonic generation (SHG) | Achieved high d₃₃ values, demonstrating potential in polymeric NLO materials. | researchgate.net |

Analytical Methodologies Involving 2 Nitro 1,3 Indandione and Its Derivatives

Derivatization Reagents for Enhanced Chromatographic Analysis

Derivatization is a chemical modification technique used in chromatography to convert an analyte into a product with improved detection or separation characteristics. While 2-nitro-1,3-indandione itself is not widely cited as a mainstream derivatization reagent, its structural analogs, particularly other substituted 1,3-indandiones, are recognized for their utility in this regard. These reagents are often employed to introduce chromophoric or fluorophoric moieties into target molecules, thereby enhancing their visibility in techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

The core reactivity of 1,3-indandione (B147059) derivatives in derivatization often involves the active methylene (B1212753) group situated between the two carbonyl functions. This site is readily functionalized, allowing for reactions with various analytes. For instance, derivatives of 1,3-indandione can be designed to react selectively with specific functional groups.

One notable example from the broader class of indandiones is the use of 2-diphenylacetyl-1,3-indandione 1-hydrazone as a reagent for the identification and characterization of carbonyl compounds. researchgate.net This reagent reacts with aldehydes and ketones to form hydrazones, which are often colored or fluorescent, facilitating their detection. researchgate.net Similarly, other 1,3-indandione derivatives have been explored for the derivatization of amino acids and amines. The reaction typically results in the formation of a colored product, such as a Ruhemann's purple analogue, which is the basis for the well-known ninhydrin (B49086) test for amines. A methoxy-substituted derivative, 2,2-dihydroxy-5-methoxy-1,3-indandione hydrate (B1144303), is listed as a derivatization reagent for TLC applications, particularly for the detection of amino acids and antibiotics. greyhoundchrom.comlabinsights.nl

The introduction of a nitro group, as in this compound, would be expected to enhance the chromophoric properties of the resulting derivative, potentially leading to derivatives with strong UV-Visible absorbance. This could be particularly advantageous for HPLC with UV-Vis detection. However, detailed studies focusing specifically on this compound as a derivatization agent for routine chromatographic analysis are not extensively documented in readily available scientific literature. The potential application of this compound as a chromogenic reagent for detecting organic compounds on thin-layer chromatograms was noted in a 1969 study, though specific applications were not detailed in the accessible information. acs.org

Table 1: Examples of 1,3-Indandione Derivatives in Chromatographic Analysis

| Derivative Name | Analyte Class | Purpose of Derivatization | Chromatographic Technique |

| 2-Diphenylacetyl-1,3-indandione 1-hydrazone | Carbonyl compounds (aldehydes, ketones) | Formation of colored/fluorescent hydrazones for enhanced detection. | General characterization |

| 2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate | Amino acids, Antibiotics | Formation of colored products for visual detection. | Thin-Layer Chromatography (TLC) |

| Ninhydrin (a related triketone) | Primary/secondary amines, amino acids | Formation of deep purple color (Ruhemann's purple) for quantification. | TLC, HPLC (post-column) |

Spectroscopic Characterization Techniques for Structural Confirmation

The structural elucidation of this compound and its derivatives relies on a combination of standard spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is characterized by the absorption bands corresponding to the carbonyl (C=O) and nitro (NO₂) groups. Studies on 2-nitroindandione derivatives have revealed interesting spectral features. The parent this compound exhibits a complex and intense band in the carbonyl stretching region, with peaks observed around 1641 and 1650 cm⁻¹. acs.org This complexity suggests coupling effects between the two carbonyl groups and the nitro group. The presence of the nitro group is typically confirmed by asymmetric and symmetric stretching vibrations, although their positions can be influenced by the electronic environment within the indandione ring system. For instance, in 2-((5-nitrothiophen-2-yl)methylene)-1H-indene-1,3(2H)-dione, a derivative, the N=O stretching vibration is observed at 1342 cm⁻¹, while the C=O stretches appear at 1687 and 1729 cm⁻¹. sums.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. For derivatives such as 4-nitro-2-acyl-1,3-indandiones, the aromatic protons of the indandione skeleton typically appear as a complex multiplet in the downfield region of the ¹H NMR spectrum. rsc.org For example, in 4-nitro-2-(2-phenylacetyl)-1H-indene-1,3(2H)-dione, the aromatic protons resonate in the range of δ 7.82–8.14 ppm. rsc.org The ¹³C NMR spectrum is characterized by signals for the carbonyl carbons, which are typically found in the highly deshielded region (e.g., δ 182.6–194.3 ppm for 4-nitro-2-(2-phenylacetyl)-1H-indene-1,3(2H)-dione), as well as signals for the aromatic and nitro-substituted carbons. rsc.org

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (191.14 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula (C₉H₅NO₄). For example, a derivative, 2-(benzofuran-2-carbonyl)-1H-indene-1,3(2H)-dione, shows a calculated [M+H]⁺ peak at 291.0652, which is consistent with its structure. rsc.org

UV-Visible Spectroscopy: The UV-Vis absorption spectra of 1,3-indandione derivatives are characterized by strong absorptions due to π-π* transitions within the conjugated system. The introduction of a nitro group, which is a strong electron-withdrawing group, typically causes a bathochromic (red) shift in the absorption maxima. Studies on D–π–A type indandione derivatives show strong absorption in the visible region, with absorption maxima located around 492-504 nm, making them colored compounds. labinsights.nl

Table 2: Spectroscopic Data for this compound and a Representative Derivative

| Spectroscopic Technique | This compound | 2-((5-nitrothiophen-2-yl)methylene)-1H-indene-1,3(2H)-dione sums.ac.ir |

| IR (KBr, cm⁻¹) | Complex C=O bands ~1641-1650 acs.org | C=O: 1687, 1729; N=O: 1342 |

| ¹H NMR (ppm) | Data not readily available in cited sources | 7.99-8.02 (m, Ar-H) |

| ¹³C NMR (ppm) | Data not readily available in cited sources | Data not readily available in cited sources |

| Mass Spec (m/z) | Exact Mass: 191.02185764 lookchem.com | Molecular Weight: 287.26 g/mol |

| UV-Vis λmax | Data not readily available in cited sources | Data not readily available in cited sources |

Development of Chemosensors for Chemical Detection